molecular formula C20H18ClNO3 B3001837 N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide CAS No. 873577-97-0

N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide

Cat. No.: B3001837
CAS No.: 873577-97-0
M. Wt: 355.82
InChI Key: YZPAPUOWWQOPJB-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-2-oxochromene-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then reacted with 4-butylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted chromene derivatives.

Scientific Research Applications

N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-butylphenyl)-2-oxochromene-3-carboxamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    N-(4-butylphenyl)-6-methyl-2-oxochromene-3-carboxamide: Contains a methyl group instead of a chloro group, leading to different chemical properties.

    N-(4-butylphenyl)-6-bromo-2-oxochromene-3-carboxamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-2-3-4-13-5-8-16(9-6-13)22-19(23)17-12-14-11-15(21)7-10-18(14)25-20(17)24/h5-12H,2-4H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPAPUOWWQOPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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